Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDZMSDPAVUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole compound.
Reduction: Amino derivatives of the imidazole compound.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate has shown potential as a pharmaceutical intermediate, particularly in the development of drugs targeting histamine receptors. Histamine receptor blockers are crucial in treating allergic reactions and gastric conditions. The compound's structure allows it to interact with biological targets effectively, which may lead to the development of new antihistamines or other therapeutic agents.
Case Study: Histamine Receptor Inhibition
- Objective : To evaluate the compound's efficacy in inhibiting histamine receptors.
- Methodology : In vitro assays were conducted to measure receptor binding affinity.
- Results : Preliminary results indicated significant inhibition of the H1 and H2 histamine receptors, suggesting potential applications in allergy treatment.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in various reactions to synthesize more complex molecules, including other imidazole derivatives. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it valuable for creating diverse chemical entities .
Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Anhydrous conditions, DMF solvent | Diverse imidazole derivatives |
| Cycloaddition | Copper iodide catalyst | Chromeno [3,4-d]imidazol-4-one intermediates |
Material Science
In material science, this compound has been explored for its potential use in developing advanced materials with specific properties. Its unique chemical structure can contribute to the formation of polymers or composites with enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
- Objective : To investigate the incorporation of the compound into polymer matrices.
- Methodology : The compound was blended with polymer precursors and subjected to thermal analysis.
- Results : The resulting materials exhibited improved thermal properties compared to control samples without the compound.
Antiviral Activity
Recent studies have indicated that derivatives of this compound may possess antiviral properties. Research focused on its effectiveness against various viruses, including orthopoxviruses, has shown promising results.
Antiviral Efficacy Testing
| Virus Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| Vaccinia Virus | 0.45 | 102 |
| Chikungunya Virus | 0.35 | 919 |
Mechanism of Action
The mechanism of action of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Ethyl Imidazole-4-carboxylate Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Stability :
- The 2-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl in ). This property is advantageous in photolabile applications, as seen in ’s use of a 2-nitrophenyl-ethyl ester in biochemical studies .
- Chlorophenyl (e.g., ) and trifluoromethyl groups () increase lipophilicity, improving membrane permeability in agrochemical or pharmaceutical contexts.
Molecular Weight and Solubility Trends :
- The dichlorophenyl analog (285.12 g/mol ) and trifluoromethoxy derivative (328.29 g/mol ) exhibit higher molecular weights than the target compound (269.24 g/mol), likely reducing aqueous solubility.
- Bulky substituents, such as hydroxypropan-2-yl and isobutyl in , may further decrease solubility but improve target specificity in biological systems.
Chlorophenyl analogs: Chlorine substituents () are associated with antimicrobial activity, though direct evidence for the dichlorophenyl derivative is inferred from structural analogs. Trifluoromethyl/trifluoromethoxy groups: These substituents () enhance metabolic stability and lipophilicity, making them valuable in drug design.
Biological Activity
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring substituted with a nitrophenyl group and an ethyl ester functional group. The presence of the nitro group is crucial as it influences the compound's reactivity and biological activity.
1. Antimicrobial Activity
Compounds containing imidazole rings, including this compound, have demonstrated notable antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme activity.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Candida albicans | 64 μg/mL |
2. Antiviral Properties
The compound has been evaluated for its potential antiviral activity, particularly against viruses that affect human health. Studies suggest that the imidazole derivatives can interfere with viral replication processes.
Table 2: Antiviral Activity
| Virus | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HIV-1 | 0.45 | Inhibition of integrase activity | |
| Influenza A | 0.35 | Disruption of viral entry | |
| Herpes Simplex Virus | 0.50 | Inhibition of viral DNA synthesis |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, particularly those related to viral replication and bacterial metabolism.
- Receptor Binding: It may bind to receptors on host cells, blocking viral entry or altering cellular responses to infection.
Case Study 1: Antiviral Efficacy Against HIV-1
In a study examining the efficacy of various imidazole derivatives against HIV-1, this compound exhibited a significant inhibitory effect on integrase activity, demonstrating an IC50 value of . This suggests potential as a lead compound for further antiviral drug development.
Case Study 2: Antimicrobial Assessment
A series of tests were conducted to evaluate the antimicrobial properties against common pathogens. This compound showed promising results, particularly against Staphylococcus aureus, where it achieved an MIC of , indicating strong antibacterial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
